

Application Note & Protocol: Deprotection of 10-Boc-SN-38 to SN-38

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Boc-SN-38	
Cat. No.:	B187591	Get Quote

Audience: Researchers, scientists, and drug development professionals.

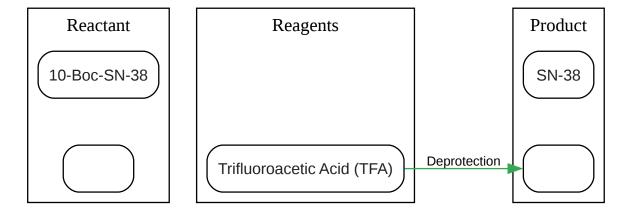
Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1][2][3] Due to its high cytotoxicity against various cancer cell lines, SN-38 is a key component in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] The synthesis of SN-38 derivatives often requires the protection of its reactive 10-hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. This document provides a detailed protocol for the deprotection of **10-Boc-SN-38** to yield the active SN-38, a crucial step in the synthesis of SN-38-based therapeutics. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[5][6][7]

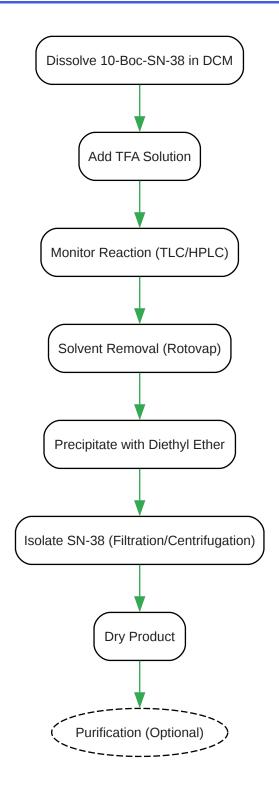
Chemical Transformation

The deprotection of **10-Boc-SN-38** involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl group from the **10-hydroxyl** position of the SN-38 molecule.









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